Mutanocyclin
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Overview
Description
Mutanocyclin is a tetramic acid compound produced by certain strains of the bacterium Streptococcus mutans. This compound is part of a group of bioactive natural products known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . This compound has been identified as a significant player in the microbial interactions within the oral microbiome, particularly in the context of dental caries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mutanocyclin is synthesized through a biosynthetic pathway encoded by the muc biosynthetic gene cluster in Streptococcus mutans . The pathway involves a hybrid polyketide synthase and nonribosomal peptide synthetase assembly line, which constructs the tetramic acid core structure . The key intermediate, M-307, undergoes a series of enzymatic transformations, including lactam bond formation and acetylation, to yield this compound .
Industrial Production Methods: Currently, this compound is primarily produced through microbial fermentation using Streptococcus mutans strains that harbor the muc biosynthetic gene cluster . The fermentation process involves culturing the bacteria in a suitable growth medium, followed by extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions: Mutanocyclin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Substitution: Substitution reactions, particularly at the N-1 position of the tetramic acid core, can yield a variety of this compound analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially distinct biological activities .
Scientific Research Applications
Mutanocyclin has a wide range of scientific research applications:
Mechanism of Action
Mutanocyclin is part of a family of tetramic acid compounds, including reutericyclins A, B, and C . These compounds share a common tetramic acid core but differ in their fatty acid side chains at the N-1 position . Compared to reutericyclins, this compound exhibits more specific anti-inflammatory activity and less potent antimicrobial activity . Other similar compounds include tenuazonic acids, which are produced by fungi and have distinct biosynthetic mechanisms .
Comparison with Similar Compounds
- Reutericyclin A
- Reutericyclin B
- Reutericyclin C
- Tenuazonic Acid
Mutanocyclin’s unique combination of antimicrobial and anti-inflammatory properties, along with its specific biosynthetic pathway, distinguishes it from other tetramic acid compounds .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
SHHAXAUQMPMPRV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=C(C(=O)N1)C(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
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